5-甲氧基-N,N-二甲基色胺盐酸盐

描述

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine with psychoactive properties. It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors, with a higher affinity for the 5-HT1A subtype. Subjective effects of 5-MeO-DMT include auditory and time perception distortions, emotional amplification, and feelings of ego dissolution. These effects are typically short-lived and vary with the route of administration. Observational studies have suggested that 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress, and it has been used in both spiritual and recreational contexts .

Synthesis Analysis

The synthesis of 5-MeO-DMT is not directly discussed in the provided papers. However, the papers do mention its natural occurrence and its presence in human biological samples, suggesting that it is a compound that can be both endogenously produced and exogenously administered .

Molecular Structure Analysis

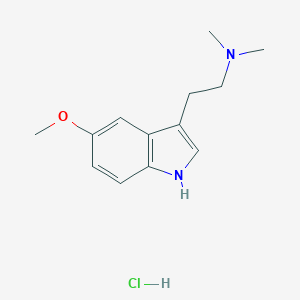

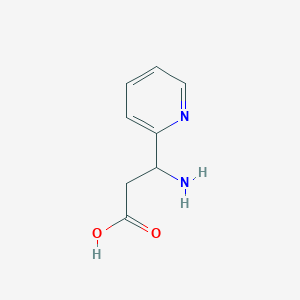

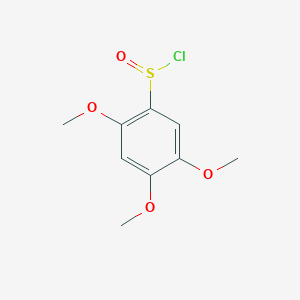

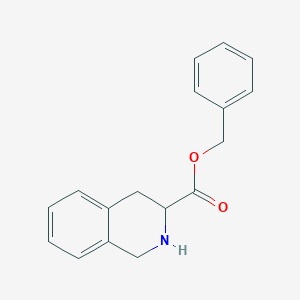

The molecular structure of 5-MeO-DMT includes a tryptamine backbone with a methoxy group at the 5-position and two methyl groups attached to the nitrogen atom. This structure is responsible for its affinity for serotonin receptors and its psychoactive effects .

Chemical Reactions Analysis

5-MeO-DMT undergoes various metabolic reactions in the body, including oxidative deamination, N-demethylation, O-demethylation, and N-oxidation. The N-oxides of 5-MeO-DMT have been identified as major metabolites in vivo. Metabolic pathways can be altered by pretreatment with certain drugs, such as iproniazid, which can inhibit metabolism and redirect it towards the parent compound and its unique metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-MeO-DMT, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the papers do discuss its pharmacological properties, including its ability to inhibit the synaptosomal uptake of serotonin and dopamine in the brain, which may contribute to its psychoactive effects . Additionally, its metabolism in the rat has been studied, showing that a significant portion of the administered dose is excreted in urine, with metabolites including 5-methoxyindoleacetic acid, bufotenine, bufotenine glucuronide, and 5-hydroxyindoleacetic acid .

科学研究应用

血清素能激动剂和潜在的临床应用

5-甲氧基-N,N-二甲基色胺 (5-MeO-DMT) 因其血清素能激动剂特性而受到认可,主要针对 5-HT1A 受体。尽管主要在动物模型中进行研究,但它以引起意识的深刻改变而著称,包括神秘体验,这可能对心理健康和幸福感产生长期的有益影响。该物质的作用时间短、相对缺乏视觉效果且自我解体和神秘体验的发生率可能更高,使其成为迷幻药典中潜在有用的补充。建议进一步进行临床探索,特别是考虑到其在心理健康和幸福感方面的潜在益处 Ermakova 等,2021。

通过 1H NMR 光谱进行代谢组学分析

1H 核磁共振 (1H NMR) 光谱,一种基于分析化学的方法,被认为是一种很有前途的技术,用于对人体的生物流体中的迷幻剂(如 5-MeO-DMT)进行代谢谱分析。这种方法可以测量药物分解成其代谢物及其代谢后果,从而深入了解这些物质的生物效应和作用机制。尽管其目前在迷幻药研究中的用途主要用于迷幻药分子的结构阐明和分析表征,但这种方法可以为未来的新型治疗方法铺平道路 Vilca-Melendez 等,2021。

在神经和精神疾病中的潜在作用

研究表明,血清素能系统(5-MeO-DMT 与之相互作用)在各种生理过程和疾病中起着至关重要的作用。研究已将血清素(5-羟色胺;5-HT)和血清素能挑战与双相情感障碍、情绪障碍、精神病、攻击性、饮食失调和成瘾等疾病联系起来。了解血清素能系统在这些疾病中的作用,以及 5-MeO-DMT 等物质如何影响它,可能导致改进的治疗策略和治疗方法 Sobczak 等,2002;dos Santos 等,2017;Reilly 等,1997。

属性

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIGOIZRFFFFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-N,N-dimethyltryptamine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)